molecular formula C19H22ClN3O2S B243467 N-[2-(4-butanoylpiperazin-1-yl)-5-chlorophenyl]thiophene-2-carboxamide

N-[2-(4-butanoylpiperazin-1-yl)-5-chlorophenyl]thiophene-2-carboxamide

Katalognummer B243467
Molekulargewicht: 391.9 g/mol
InChI-Schlüssel: SWONOTOXIJXMSF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(4-butanoylpiperazin-1-yl)-5-chlorophenyl]thiophene-2-carboxamide is a synthetic compound that belongs to the class of piperazine derivatives. This compound has been extensively studied for its potential applications in the field of scientific research.

Wirkmechanismus

The mechanism of action of N-[2-(4-butanoylpiperazin-1-yl)-5-chlorophenyl]thiophene-2-carboxamide is not fully understood. However, it has been shown to act as a partial agonist at certain receptors in the brain, leading to the activation of downstream signaling pathways. This compound has also been shown to modulate the activity of certain neurotransmitters, such as dopamine and serotonin.
Biochemical and Physiological Effects:
N-[2-(4-butanoylpiperazin-1-yl)-5-chlorophenyl]thiophene-2-carboxamide has been shown to have various biochemical and physiological effects. In animal studies, this compound has been shown to increase locomotor activity and enhance cognitive function. It has also been shown to have potential anti-inflammatory and anti-cancer properties.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N-[2-(4-butanoylpiperazin-1-yl)-5-chlorophenyl]thiophene-2-carboxamide is its high affinity for certain receptors in the brain, making it a potential candidate for the development of new drugs targeting these receptors. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.

Zukünftige Richtungen

There are several future directions for the study of N-[2-(4-butanoylpiperazin-1-yl)-5-chlorophenyl]thiophene-2-carboxamide. One potential direction is the development of new drugs targeting the receptors that this compound has been shown to bind to. Another direction is the study of the potential anti-inflammatory and anti-cancer properties of this compound. Additionally, further studies are needed to fully understand the mechanism of action of N-[2-(4-butanoylpiperazin-1-yl)-5-chlorophenyl]thiophene-2-carboxamide and its potential applications in various scientific research fields.

Synthesemethoden

The synthesis of N-[2-(4-butanoylpiperazin-1-yl)-5-chlorophenyl]thiophene-2-carboxamide involves the reaction of 5-chloro-2-(piperazin-1-yl)phenyl)thiophene-2-carboxylic acid with butanoyl chloride in the presence of a base. The resulting product is then purified using standard techniques such as recrystallization or column chromatography.

Wissenschaftliche Forschungsanwendungen

N-[2-(4-butanoylpiperazin-1-yl)-5-chlorophenyl]thiophene-2-carboxamide has been studied for its potential applications in various scientific research fields, including neuroscience, pharmacology, and medicinal chemistry. This compound has been shown to have a high affinity for certain receptors in the brain, making it a potential candidate for the development of new drugs targeting these receptors.

Eigenschaften

Molekularformel

C19H22ClN3O2S

Molekulargewicht

391.9 g/mol

IUPAC-Name

N-[2-(4-butanoylpiperazin-1-yl)-5-chlorophenyl]thiophene-2-carboxamide

InChI

InChI=1S/C19H22ClN3O2S/c1-2-4-18(24)23-10-8-22(9-11-23)16-7-6-14(20)13-15(16)21-19(25)17-5-3-12-26-17/h3,5-7,12-13H,2,4,8-11H2,1H3,(H,21,25)

InChI-Schlüssel

SWONOTOXIJXMSF-UHFFFAOYSA-N

SMILES

CCCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)Cl)NC(=O)C3=CC=CS3

Kanonische SMILES

CCCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)Cl)NC(=O)C3=CC=CS3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.